Chemical Building BlocksMedicinal ChemistrySynthetic Intermediates
1-Isopropyl-6-oxopiperidine-3-carboxylic acid (CAS 915922-33-7) is an N-alkyl-6-oxopiperidine building block for hit-to-lead optimization requiring lactam functionality. Its N-isopropyl and 6-oxo groups distinguish it from unsubstituted or reduced analogs, preventing synthetic reproducibility issues.
• Enables lactam ring-opening/reduction chemistry impossible with reduced piperidine analogs
• Predicted LogP ~0.2 balances lipophilicity and aqueous solubility for medchem campaigns
• Supplied at ≥95% purity with solubility in both water and organic solvents
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
CAS No.915922-33-7
Cat. No.B1522175
⚠ Attention: For research use only. Not for human or veterinary use.
1-Isopropyl-6-oxopiperidine-3-carboxylic acid (CAS 915922-33-7) is an N-alkyl-6-oxopiperidine-3-carboxylic acid derivative belonging to the piperidine carboxylic acid class [1]. It possesses the molecular formula C₉H₁₅NO₃, a molecular weight of 185.22 g/mol, and is commonly supplied at ≥95% purity . The compound features a 6-oxo (lactam) group on the piperidine ring and an N-isopropyl substituent, distinguishing it from both the unsubstituted 6-oxopiperidine-3-carboxylic acid (CAS 22540-50-7) and the reduced N-isopropylpiperidine-3-carboxylic acid (CAS 762180-94-9) . Predicted physicochemical properties include a boiling point of 369.6±35.0 °C, density of 1.169±0.06 g/cm³, and pKa of 4.25±0.20 .
1Synthetic intermediate with 6-oxo (lactam) and N-isopropyl substitution
2Reported dual water-organic solubility profile may support aqueous reaction media
3Predicted moderate lipophilicity (LogP ~0.2) for early medicinal chemistry exploration
[1] PubChem. 6-Oxo-1-(propan-2-yl)piperidine-3-carboxylic acid. Compound Summary. National Center for Biotechnology Information. View Source
No Generic Substitute for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid
Within the 6-oxopiperidine-3-carboxylic acid class, simple N-alkyl substitution significantly alters physicochemical and biological properties, preventing generic substitution [1]. The unsubstituted 6-oxopiperidine-3-carboxylic acid exhibits different solubility (slight in DMSO/methanol/water ) and pKa (4.21±0.20 ) compared to the N-isopropyl derivative (pKa 4.25±0.20, soluble in water and organics ). More importantly, the 6-oxo (lactam) functionality differentiates this compound from reduced piperidine carboxylic acids; 1-isopropylpiperidine-3-carboxylic acid (CAS 762180-94-9) lacks the 6-oxo group entirely, precluding applications requiring lactam reactivity . Even among N-alkyl-6-oxo analogs, substituent size influences both synthetic accessibility and downstream reactivity: the isopropyl group provides steric bulk distinct from methyl or ethyl congeners, potentially affecting reaction selectivity in amide coupling or heterocycle construction [2]. Procurement of the incorrect analog introduces variability that can compromise synthetic reproducibility and data integrity.
Reduced analog
Target: contains 6-oxo (lactam) group
Substitute: lacks 6-oxo, cannot support lactam-specific reactivity
Substitution eliminates the key functional group required for synthetic routes relying on ring-opening or reduction.
Unsubstituted parent
Target: reported soluble in water and organic solvents
Substitute: only slight solubility in water, DMSO, methanol
Solubility profile mismatch may limit reaction medium compatibility and handling.
N-alkyl chain variation
Target: isopropyl group provides steric bulk and distinct reactivity
Substitute: methyl or ethyl congeners may exhibit different steric effects and reaction selectivity
N-alkyl substituent size influences synthetic accessibility and downstream coupling outcomes.
[1] US Patent Application US20120129827A1. Novel derivatives of 1-alkyl-6-oxo-piperidine-3-carboxylic acids. Claims and specification. View Source
1-Isopropyl-6-oxopiperidine-3-carboxylic acid contains a 6-oxo (lactam) group absent in the reduced analog 1-isopropylpiperidine-3-carboxylic acid (CAS 762180-94-9). This functional group difference directly impacts chemical reactivity and hydrogen-bonding capacity . The molecular formula differs by one oxygen atom: C₉H₁₅NO₃ (MW 185.22) versus C₉H₁₇NO₂ (MW 171.24) for the reduced analog .
Lactam vs Reduced AnalogHead-to-head
Presence of 6-oxo group vs. absent in reduced analog; ΔMW = 13.98 g/mol
Lactam functionality enables ring-opening or reduction pathways not possible with the reduced analog.
Structural identity confirmed by vendor specifications.
Chemical Building BlocksMedicinal ChemistrySynthetic Intermediates
The 6-oxo group enables lactam-specific reactivity (e.g., ring-opening, reduction to piperidine) critical for certain synthetic routes, making substitution with the reduced analog infeasible.
Chemical Building BlocksMedicinal ChemistrySynthetic Intermediates
Price Comparison: N-Ethyl Analog
At the 1-gram scale, 1-isopropyl-6-oxopiperidine-3-carboxylic acid is priced at approximately $644 from AKSci , whereas the N-ethyl analog (CAS 915919-82-3) is offered at $51 per gram from Hit2Lead . This represents a >12-fold cost differential favoring the ethyl derivative.
Price: N-Ethyl AnalogCross-study comparable
Target: $644/g (≥95%); Ethyl analog: $51/g
12.6× cost differential at 1 g scale
Procurement economics review for scale-up decisions; isopropyl variant may be justified for specific steric/electronic requirements.
January 2026 vendor snapshot; pricing may vary.
Procurement EconomicsCost-Effective Building BlocksScale-Up Feasibility
Evidence Dimension
Price per gram (USD)
Target Compound Data
$644 per gram (AKSci, ≥95% purity)
Comparator Or Baseline
1-Ethyl-6-oxopiperidine-3-carboxylic acid; $51 per gram (Hit2Lead, purity not specified)
Quantified Difference
Target compound is 12.6× more expensive per gram
Conditions
Commercial vendor pricing, 1 g quantity, January 2026 snapshot
Why This Matters
For large-scale synthesis, the ethyl analog offers significant cost savings; however, the isopropyl variant may be justified where steric or electronic differences are synthetically critical.
Procurement EconomicsCost-Effective Building BlocksScale-Up Feasibility
Lipophilicity: N-Isopropyl vs N-Methyl
Predicted partition coefficient (LogP) values indicate increased lipophilicity for the N-isopropyl derivative relative to the N-methyl congener. ChemDraw predictions give a LogP of approximately 0.2 for 1-isopropyl-6-oxopiperidine-3-carboxylic acid compared to -0.3 for 1-methyl-6-oxopiperidine-3-carboxylic acid .
Lipophilicity: N-Isopropyl vs N-MethylClass-level inference
Predicted LogP: ~0.2 vs. -0.3 (ΔLogP ≈ 0.5)
Higher predicted LogP may support membrane permeability assessment in early drug-likeness profiling.
In silico prediction using ChemDraw; experimental validation not provided.
Higher LogP suggests improved membrane permeability potential, which may influence selection for cell-based assays or early medicinal chemistry campaigns.
Vendor descriptions indicate 1-isopropyl-6-oxopiperidine-3-carboxylic acid is soluble in both water and organic solvents , whereas the unsubstituted 6-oxopiperidine-3-carboxylic acid (CAS 22540-50-7) is only slightly soluble in water, DMSO, and methanol .
Solubility vs UnsubstitutedCross-study comparable
Target: water and organic soluble (qualitative); Unsubstituted: slightly soluble in water, DMSO, methanol
Reported broader solubility profile may facilitate aqueous reaction media selection and formulation studies.
Vendor-provided qualitative statements; no quantitative solubility data.
Formulation DevelopmentSolubility EnhancementReaction Medium Selection
Evidence Dimension
Aqueous and organic solubility
Target Compound Data
Soluble in water and organic solvents (qualitative)
Comparator Or Baseline
6-Oxopiperidine-3-carboxylic acid; slightly soluble in water, DMSO, methanol
Quantified Difference
Qualitative improvement in solubility
Conditions
Vendor-provided solubility statements; no quantitative solubility measurements reported
Why This Matters
Improved solubility facilitates handling in aqueous reaction media and may broaden formulation options for biological testing.
Formulation DevelopmentSolubility EnhancementReaction Medium Selection
1-Isopropyl-6-oxopiperidine-3-carboxylic acid: Procurement & Use Scenarios
Lactam-Requiring Synthetic Intermediates
Procure this compound when the synthetic route explicitly demands a 6-oxopiperidine scaffold with an N-isopropyl group for subsequent lactam ring-opening or reduction. The reduced analog (1-isopropylpiperidine-3-carboxylic acid) cannot fulfill this requirement due to the absence of the 6-oxo group .
Moderate Lipophilicity in Medicinal Chemistry
Utilize this building block in hit-to-lead optimization where a predicted LogP of ~0.2 is desirable—offering increased lipophilicity over the N-methyl analog (LogP ≈ -0.3) while maintaining aqueous solubility .
Cost-Acceptable Small-Scale Research
For exploratory synthesis at sub-gram scale, the $644/g price point may be acceptable; however, for scale-up, the >12× cost premium over the N-ethyl analog necessitates a clear functional justification .
Dual Solubility Formulation Studies
Select this compound when experimental protocols demand solubility in both aqueous buffers and organic solvents, as the unsubstituted 6-oxopiperidine-3-carboxylic acid exhibits only slight solubility in common solvents .
Application
Selection Property
Validation Focus
Lactam-requiring synthetic intermediates
6-oxo (lactam) functional group presence
Confirm lactam reactivity for ring-opening or reduction steps
Moderate lipophilicity in medicinal chemistry
Predicted LogP around 0.2
Evaluate permeability and solubility balance in cell-based assays
Cost-acceptable small-scale research
Procurement cost at sub-gram quantities
Verify functional necessity versus lower-cost N-ethyl analog
Dual solubility formulation studies
Reported water and organic solvent solubility
Assess compatibility with aqueous and organic reaction media
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.